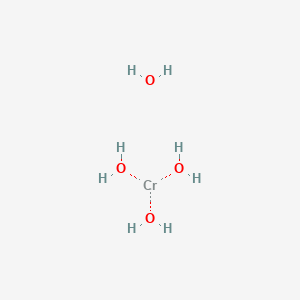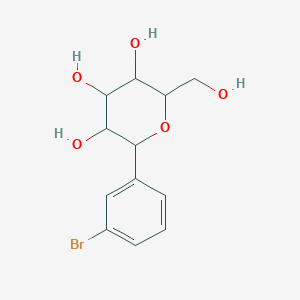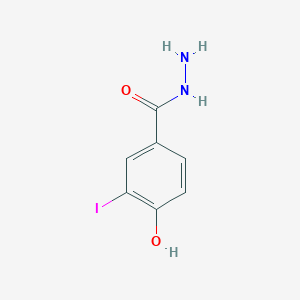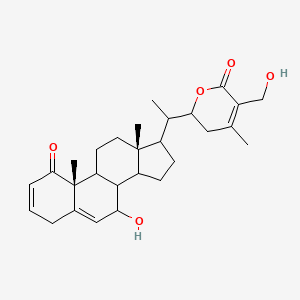
Chromiumtriol hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromiumtriol hydrate is a chemical compound that consists of chromium, oxygen, and hydrogen atoms It is a hydrate form, meaning it includes water molecules within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chromiumtriol hydrate typically involves the reaction of chromium salts with water under controlled conditions. One common method is the hydration of chromium(III) chloride in an aqueous solution, followed by crystallization to obtain the hydrate form.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydration processes where chromium salts are dissolved in water and subjected to specific temperature and pressure conditions to promote the formation of the hydrate. The resulting solution is then cooled to allow crystallization of the hydrate.
Analyse Des Réactions Chimiques
Types of Reactions: Chromiumtriol hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the hydrate can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using different ligands under controlled pH and temperature conditions.
Major Products:
Oxidation: Chromium(VI) compounds.
Reduction: Chromium(II) compounds.
Substitution: Various chromium complexes with different ligands.
Applications De Recherche Scientifique
Chromiumtriol hydrate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and as an anti-diabetic agent.
Industry: Utilized in the production of pigments, coatings, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of chromiumtriol hydrate involves its interaction with molecular targets such as enzymes and proteins. It can influence various biochemical pathways, including those involved in glucose metabolism. The compound’s effects are mediated through its ability to alter the redox state of chromium and its interaction with cellular components.
Comparaison Avec Des Composés Similaires
Chromiumtriol hydrate can be compared with other chromium hydrates and complexes:
Chromium(III) chloride hexahydrate: Similar in structure but with different hydration levels.
Chromium(III) acetate hydroxide: Another chromium complex with distinct properties.
Chromium(III) sulfate hydrate: Used in similar applications but with different chemical behavior.
Uniqueness: this compound is unique due to its specific hydration state and the resulting chemical and physical properties
Propriétés
Formule moléculaire |
CrH8O4 |
|---|---|
Poids moléculaire |
124.06 g/mol |
Nom IUPAC |
chromium;tetrahydrate |
InChI |
InChI=1S/Cr.4H2O/h;4*1H2 |
Clé InChI |
QJJQCFFMTQDLQE-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)


![2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B12438065.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438092.png)







